Tolterodine hydrogen tartrate is classified under the category of anticholinergic drugs. It acts by inhibiting the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions and increasing bladder capacity. The compound is synthesized from natural sources, specifically tartaric acid, which is derived from grape juice and other plant materials.
The synthesis of tolterodine hydrogen tartrate involves several steps that can vary based on the specific method employed. A notable synthesis route includes:
This method addresses challenges such as product purity and reaction complexity by optimizing reaction conditions, including temperature and pH control.
Tolterodine hydrogen tartrate has a complex molecular structure characterized by its chiral centers. The molecular formula is , with a molar mass of approximately 455.58 g/mol. The structure includes:
The stereochemistry of tolterodine is essential for its pharmacological activity, as different enantiomers can exhibit varying degrees of efficacy and safety .
Tolterodine hydrogen tartrate can undergo various chemical reactions relevant to its pharmacodynamics:
These reactions are crucial for understanding the stability and bioavailability of the drug in clinical settings .
Tolterodine hydrogen tartrate functions primarily as an antagonist at muscarinic acetylcholine receptors (M2 and M3 subtypes) located in the bladder. By blocking these receptors, it inhibits detrusor muscle contractions during the storage phase of the bladder filling cycle, leading to:
The pharmacokinetics of tolterodine indicate that it has a half-life that allows for once or twice daily dosing, making it convenient for patients .
Tolterodine hydrogen tartrate exhibits several key physical and chemical properties:
These properties are essential for formulation development and ensuring proper delivery mechanisms in pharmaceutical applications .
Tolterodine hydrogen tartrate is primarily used in clinical settings for treating overactive bladder syndrome. Its applications extend to:
Additionally, ongoing research explores its incorporation into novel drug delivery systems like hydrogels for controlled release applications .
Enantioselective synthesis of (R)-tolterodine focuses on constructing the chiral 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine scaffold with high optical purity. Two predominant strategies dominate the literature: catalytic asymmetric transformations and chiral pool utilization. The catalytic approach employs transition metal complexes with chiral ligands to impart stereocontrol during carbon-carbon bond formation. A highly efficient route involves rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarin derivatives, achieving enantiomeric excesses exceeding 99% when using (R)-Segphos or (R)-DTBM-Segphos ligands [5] [7]. This reaction proceeds via oxidative addition of the arylboronic acid to the Rh(I) center, migratory insertion into the coumarin's unsaturated lactone, and stereodetermining reductive elimination to yield chiral dihydrocoumarin intermediates with the (R)-configuration [7].
Alternative methodologies exploit chiral auxiliaries temporarily incorporated into synthetic intermediates. For example, Evans oxazolidinone auxiliaries facilitate diastereoselective enolate alkylations during construction of the propanoic acid backbone prior to amination [6]. After achieving the desired stereochemistry, the auxiliary is cleaved under mild conditions. While this approach provides excellent stereocontrol (typically >95% de), it introduces additional synthetic steps compared to catalytic methods.
Table 1: Comparative Performance of Enantioselective Synthetic Routes to (R)-Tolterodine
Methodology | Key Reagent/Catalyst | Critical Parameters | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|
Rh-catalyzed 1,4-Addition | [Rh(acac)(C₂H₄)₂]/(R)-Segphos | Toluene, 65°C, 24h | 88 | 99.6 | [7] |
CuH-catalyzed Conjugate Reduction | [(R)-DTBM-Segphos]CuH/ DEMSa | Toluene, RT, 12h | 99 | 99 | [10] |
CBS Reduction | (S)-Me-CBS-borane complex | THF, -20°C, controlled quenching | 85 | 97 | [6] |
Chiral Auxiliary Alkylation | Evans oxazolidinone | LDA, HMPA, alkyl halide, -78°C | 78 | >95 (de) | [6] |
*aDiethoxymethylsilane
Catalytic asymmetric hydrogenation represents a pivotal transformation for generating enantiomerically enriched dihydrocoumarin intermediates essential for (R)-tolterodine synthesis. This transformation reduces the coumarin's C3-C4 double bond with concomitant creation of the stereogenic center. The efficiency hinges critically on ligand design within the metal catalyst. Rhodium complexes bearing chiral phosphine ligands, particularly those with atropisomeric biphenyl backbones like MeO-BIPHEP and DTBM-Segphos, demonstrate exceptional performance. For instance, hydrogenation of 6-methyl-4-phenylcoumarin using [Rh(nbd)₂]BF₄/(R,R)-Me-DuPhos under 50 psi H₂ pressure in methanol at room temperature affords the corresponding (R)-dihydrocoumarin in 95% yield and 98% ee [5] [7].
Mechanistic studies reveal that hydrogenation proceeds via a substrate-catalyst chelation model where the coumarin carbonyl oxygen coordinates to the metal center. This coordination rigidifies the transition state, allowing chiral phosphine ligands to differentiate effectively between prochiral faces. Solvent polarity significantly impacts enantioselectivity; non-polar solvents like toluene often enhance ee compared to polar protic solvents like methanol due to tighter ion pairing and reduced competing non-chiral pathways [7]. Recent advances employ copper hydride (CuH) catalysts generated in situ from Cu(OAc)₂ and chiral phosphines (e.g., DTBM-Segphos) with hydride sources like polymethylhydrosiloxane (PMHS). These systems operate under milder conditions (room temperature, atmospheric pressure) and achieve comparable enantioselectivities (>99% ee) to rhodium catalysts while offering cost advantages [10].
Pressure optimization proves crucial in scaling hydrogenation reactions. Industrial-scale syntheses often employ elevated pressures (2-10 bar) to accelerate reaction kinetics and suppress dehalogenation side reactions when halogenated coumarins are used. Temperature control below 40°C prevents catalyst decomposition and racemization of the product [6].
Diastereomeric salt crystallization remains the dominant industrial method for resolving racemic tolterodine, leveraging the differential solubility of (R)- and (S)-tolterodine salts with chiral resolving agents. Thermodynamic principles govern this process, described by ternary phase diagrams mapping solubility isotherms of the diastereomeric salts. The resolving agent of choice is L-(+)-tartaric acid (TA), forming the less soluble (R)-tolterodine·L-tartrate salt that crystallizes preferentially from supersaturated solutions [1] [5]. The crystallization driving force arises from the stronger lattice energy and more favorable hydrogen-bonding network within the (R)·TA crystal compared to its (S)·TA counterpart and the racemic compound [8].
Table 2: Thermodynamic Parameters for Diastereomeric Salt Resolutions of Tolterodine
Resolving Agent | Solvent System | Eutectic Composition (eeEu, %) | Max. Theoretical Yield (%) | Typical ee Achieved |
---|---|---|---|---|
L-(+)-Tartaric acid | Methanol/Water | 12.5 | 43.75 | >99.5 |
O,O′-Dibenzoyl-(2R,3R)-tartaric acid | Ethanol | 18.3 | 40.85 | 98.7 |
(1R,3S)-Camphoric acid | Acetone/Water | 23.1 | 38.45 | 95.2 |
The eutectic composition (eeEu) – the point where the solution composition remains constant during crystallization – critically determines resolution efficiency. For tolterodine·L-tartrate in methanol/water, eeEu ≈ 12.5% implies that crystallization can theoretically yield 43.75% of (R)·TA salt with 100% ee when starting from racemic tolterodine [8]. Supersaturation control is paramount; rapid cooling induces metastable crystallization yielding lower ee, while slow cooling with seeding enables thermodynamically controlled deposition of the pure diastereomer. Ultrasound-assisted crystallization significantly enhances resolution efficiency by promoting nucleation of the desired diastereomer and reducing crystal agglomeration. Applying ultrasound (20-40 kHz) during anti-solvent addition in ethanol/water systems reduces crystallization time by 60% and increases ee from 96% to 99.5% by favoring homogeneous crystal growth [4].
Advanced mechanistic studies reveal that crystalline (R)-tolterodine·L-tartrate forms antiparallel double helices stabilized by carboxylic acid-phenol and ammonium-carboxylate hydrogen bonds. The resolving agent adopts two conformers (59:41 ratio) that template the assembly of tolterodine enantiomers into these helical structures. The (R)-enantiomer fits optimally within this chiral framework, while the (S)-enantiomer experiences steric clashes disrupting the helix, explaining its preferential exclusion from the crystal lattice [8]. Mother liquor recycling via racemization of the unwanted (S)-tolterodine (e.g., via Schiff base formation under basic conditions) is essential for economical processes, achieving overall yields exceeding 85% for the (R)-enantiomer [5] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7